molecular formula C7H5F2NO2 B1220705 2-Amino-4,5-difluorobenzoic acid CAS No. 83506-93-8

2-Amino-4,5-difluorobenzoic acid

Cat. No. B1220705
CAS No.: 83506-93-8
M. Wt: 173.12 g/mol
InChI Key: DGOZIZVTANAGCA-UHFFFAOYSA-N
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Patent
US04954639

Procedure details

Sodium hydroxide (7.5 g, 0.19 mol) and hydroxylamine hydrochloride (5.4 g, 0.0781 mol) were combined in 100 mL of water. 4,5-difluorophthalic anhydride (11.5 g, 0.062 mol) was added, and the reaction was heated to 90°-100° C. for 0.5 hour. The reaction was cooled, and acidified with HCl to a pH between 4 and 5. The precipitate was collected and dried to yield 10.2 g (91%) of 4,5-difluoroanthranilic acid.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
11.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[Na+].Cl.[NH2:4]O.[F:6][C:7]1[CH:8]=[C:9]2C(=O)[O:13][C:11](=[O:12])[C:10]2=[CH:16][C:17]=1[F:18].Cl>O>[F:6][C:7]1[CH:8]=[C:9]([NH2:4])[C:10](=[CH:16][C:17]=1[F:18])[C:11]([OH:13])=[O:12] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
5.4 g
Type
reactant
Smiles
Cl.NO
Step Three
Name
Quantity
11.5 g
Type
reactant
Smiles
FC=1C=C2C(C(=O)OC2=O)=CC1F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated to 90°-100° C. for 0.5 hour
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C(C(=O)O)=CC1F)N
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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